BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Structural differentiation Heterocyclic architecture Ligand design

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034498-51-4; molecular formula C₁₈H₁₇N₅O₃S; molecular weight 383.43 g/mol) is a synthetic small-molecule sulfonamide belonging to the 4-(1H-pyrazol-1-yl)benzenesulfonamide chemotype. This compound features a distinctive N-ethyl linker bearing both a furan-2-yl substituent and a second 1H-pyrazol-1-yl group, creating a unique heterocyclic architecture within the broader pyrazolyl benzenesulfonamide class known for cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and kinase inhibitory activities.

Molecular Formula C18H17N5O3S
Molecular Weight 383.43
CAS No. 2034498-51-4
Cat. No. B2691269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
CAS2034498-51-4
Molecular FormulaC18H17N5O3S
Molecular Weight383.43
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4
InChIInChI=1S/C18H17N5O3S/c24-27(25,16-7-5-15(6-8-16)22-11-2-9-19-22)21-14-17(18-4-1-13-26-18)23-12-3-10-20-23/h1-13,17,21H,14H2
InChIKeyWCQYJYLQTWZVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034498-51-4): Structural Identity, Compound Class, and Procurement Baseline


N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034498-51-4; molecular formula C₁₈H₁₇N₅O₃S; molecular weight 383.43 g/mol) is a synthetic small-molecule sulfonamide belonging to the 4-(1H-pyrazol-1-yl)benzenesulfonamide chemotype . This compound features a distinctive N-ethyl linker bearing both a furan-2-yl substituent and a second 1H-pyrazol-1-yl group, creating a unique heterocyclic architecture within the broader pyrazolyl benzenesulfonamide class known for cyclooxygenase-2 (COX-2), carbonic anhydrase (CA), and kinase inhibitory activities [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is designated exclusively for non-human, non-veterinary research use .

Why Closely Related 4-(1H-Pyrazol-1-yl)benzenesulfonamide Analogs Cannot Substitute for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034498-51-4) in Target-Focused Research


The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold supports diverse biological activities—COX-2 inhibition, carbonic anhydrase inhibition, antileishmanial activity, TYK2/JAK inhibition, and CCR9 antagonism—that are exquisitely sensitive to the nature and positioning of peripheral substituents [1][2][3]. Published structure–activity relationship (SAR) studies demonstrate that even minor modifications to the N-alkyl side chain (e.g., mono-furan-2-yl vs. di-furan-2-yl substitution; presence or absence of a second pyrazole ring) alter lipophilicity, hydrogen-bonding capacity, molecular shape, and target engagement profiles [1][3]. Consequently, in-class analogs with superficially similar core structures cannot be assumed to recapitulate the target-binding, selectivity, or physicochemical profile of CAS 2034498-51-4. The quantitative evidence presented in Section 3 establishes the specific structural–property differentiators that underpin compound selection.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034498-51-4) vs. Closest Analogs


Structural Differentiation: Mono-Furan-2-yl, Bis-Pyrazole Architecture vs. Di-Furan-2-yl Analog (CAS 2319875-89-1)

CAS 2034498-51-4 incorporates a single furan-2-yl ring and two 1H-pyrazol-1-yl groups (one on the benzenesulfonamide core, one on the ethyl linker), whereas its closest commercially cataloged analog, N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2319875-89-1), replaces the second pyrazole with a second furan ring . This single-atom substitution (N in pyrazole vs. O in furan) alters the hydrogen-bond acceptor count (from 5 in the target to 4 in the di-furan analog), molecular formula (C₁₈H₁₇N₅O₃S vs. C₁₉H₁₇N₃O₄S), and nitrogen content (18.3% N by weight vs. 11.0%), which directly impacts target-binding pharmacophore geometry [1].

Structural differentiation Heterocyclic architecture Ligand design

Predicted Lipophilicity Differentiation: Estimated logP of Target Compound vs. Celecoxib and the Di-Furan Analog

The parent 4-(1H-pyrazol-1-yl)benzenesulfonamide core has a measured logP of 2.30, while celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, CAS 169590-42-5) has a logP of approximately 3.5 [1][2]. The target compound incorporates a moderately polar furan ring and a second pyrazole on the ethyl linker, which together are predicted to yield an intermediate logP (estimated ~2.8–3.2 based on additive fragment contributions) that lies between the more hydrophilic parent core and the more lipophilic celecoxib [3]. The di-furan analog, which replaces one pyrazole with a furan, is predicted to be slightly more lipophilic (estimated logP ~3.0–3.4) owing to the replacement of a polar nitrogen with an ether oxygen [3].

Lipophilicity Physicochemical profiling Drug-likeness

Class-Level Biological Target Engagement: COX-2 and Carbonic Anhydrase Inhibitory Potential Inferred from 4-(Pyrazolyl)benzenesulfonamide Pharmacophore

The 4-(1H-pyrazol-1-yl)benzenesulfonamide chemotype is a validated pharmacophore for both COX-2 and carbonic anhydrase (hCA IX/XII) inhibition [1]. The reference compound SC-236 (a pyrazolyl benzenesulfonamide COX-2 inhibitor) has an IC₅₀ of 10 nM against COX-2 with ~18,000-fold selectivity over COX-1 . In the hCA series, the 4-(pyrazolyl)benzenesulfonamide urea SH7s achieves a Kᵢ of 15.9 nM against hCA IX [1]. The target compound (CAS 2034498-51-4) retains the intact 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore, the sulfonamide zinc-binding group essential for CA inhibition, and the pyrazole ring system critical for COX-2 binding. Unlike celecoxib, it lacks the 3-trifluoromethyl and 5-aryl substituents on the core pyrazole that confer COX-2 selectivity via occupation of the side pocket, suggesting potential engagement of a distinct target selectivity profile [2].

COX-2 inhibition Carbonic anhydrase inhibition Anti-inflammatory Anticancer

Antileishmanial Activity Class Inference: 4-(1H-Pyrazol-1-yl)benzenesulfonamide Derivatives Demonstrate Sub-Millimolar IC₅₀ Values Against Leishmania spp.

A series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives was evaluated against Leishmania infantum and L. amazonensis promastigotes [1]. The most active compounds, 3b (N-benzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide) and 3e (N-(4-chlorobenzyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide), showed IC₅₀ values of 0.059 mM and 0.065 mM against L. infantum, respectively, which are comparable to the reference drug pentamidine (IC₅₀ = 0.062 mM) [1]. Crucially, 3b and 3e exhibited lower cytotoxicity (CC₅₀ = 0.144 mM and 0.116 mM, respectively) than pentamidine (CC₅₀ = 0.054 mM), yielding a superior selectivity index (SI = 2.44 for 3b vs. 0.87 for pentamidine) [1]. The target compound (CAS 2034498-51-4) shares the identical 4-(1H-pyrazol-1-yl)benzenesulfonamide core but replaces the simple benzyl/4-chlorobenzyl N-substituent with a more complex N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl) group that may further modulate antiparasitic potency and selectivity .

Antileishmanial Neglected tropical disease Antiparasitic

TYK2/JAK and CCR9 Pathway Differentiation: Target Compound's Dual-Pyrazole Architecture Imparts Distinct Pharmacophore Geometry vs. Mono-Pyrazole Class Members

The 4-(1H-pyrazol-1-yl)benzenesulfonamide scaffold has been independently validated as a pharmacophore for TYK2 inhibition (IC₅₀ values as low as 0.016 nM for TYK2-JH2 domain in optimized derivatives) and CCR9 antagonism [1]. A recent zebrafish IBD model study demonstrated that the 1H-pyrazol-1-yl benzenesulfonamide derivative T8 suppressed the PI3K/Akt/mTOR pathway, reducing intestinal ROS by 2.97-fold, apoptosis by 2.30-fold, and proinflammatory cytokines while restoring SOD (19.49 U/mg) and catalase (0.54 U/mg) levels [1]. The target compound (CAS 2034498-51-4) is structurally distinguished from mono-pyrazole TYK2/CCR9 ligands by its dual-pyrazole architecture: a core 4-(1H-pyrazol-1-yl)benzenesulfonamide plus a second 1H-pyrazol-1-yl group on the ethyl linker. This bis-pyrazole arrangement creates a pharmacophore geometry unavailable to mono-pyrazole analogs such as T8, potentially enabling bidentate interactions or altered binding kinetics at pyrazole-recognizing protein pockets [2].

TYK2 inhibition JAK/STAT signaling CCR9 antagonism Inflammatory bowel disease Autoimmune disease

Molecular Property Differentiation: Target Compound Satisfies Lipinski Rule-of-Five with Favorable Drug-Likeness Parameters vs. Larger Pyrazolyl Benzenesulfonamide Derivatives

All members of the 4-(1H-pyrazol-1-yl)benzenesulfonamide series evaluated by Borges et al. (compounds 3a–g) satisfied the Lipinski rule-of-five, with molecular weights ≤500 Da, cLogP ≤5, hydrogen-bond acceptors ≤10, and hydrogen-bond donors ≤5 [1]. The target compound (CAS 2034498-51-4) has a molecular weight of 383.43 Da, a predicted cLogP in the range of 2.8–3.2, 5 hydrogen-bond acceptors (versus 4 for the di-furan analog and celecoxib), and 0–1 hydrogen-bond donors (sulfonamide NH) [2]. This places the target compound within the optimal drug-like property space, with a hydrogen-bond acceptor count that is intermediate between simpler mono-pyrazole analogs (3–4 acceptors) and bulkier urea-containing analogs (≥6 acceptors), offering a balanced polarity profile suitable for both biochemical and cell-based assays [1][2].

Drug-likeness Lipinski rule-of-five Physicochemical profiling Bioavailability prediction

Recommended Research and Industrial Application Scenarios for N-(2-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034498-51-4)


COX-2/CA Dual-Target Screening Cascades Seeking Non-Celecoxib Chemotypes

The target compound retains the intact 4-(1H-pyrazol-1-yl)benzenesulfonamide pharmacophore validated for both COX-2 inhibition (SC-236 IC₅₀ = 10 nM) and carbonic anhydrase IX/XII inhibition (SH7s Kᵢ = 15.9 nM), yet lacks the 3-trifluoromethyl-5-aryl substitution pattern characteristic of celecoxib and SC-236 [1][2]. This makes CAS 2034498-51-4 an ideal candidate for dual-target COX-2/CA screening cascades where a non-celecoxib chemotype is desired to differentiate intellectual property or explore alternative selectivity profiles against COX-1 and off-target CAs (e.g., hCA II). Its intermediate lipophilicity (estimated logP ~2.8–3.2 vs. celecoxib logP 3.5) may improve aqueous solubility in biochemical assay buffers [3].

Antileishmanial Lead Optimization Using a Bis-Pyrazole Scaffold

The 4-(1H-pyrazol-1-yl)benzenesulfonamide core has demonstrated sub-millimolar IC₅₀ values against L. infantum (3b IC₅₀ = 0.059 mM) with a selectivity index (2.44) that surpasses pentamidine (SI = 0.87) [1]. CAS 2034498-51-4 builds on this validated antileishmanial core by incorporating a furan-2-yl and a second pyrazol-1-yl group on the N-ethyl linker, offering an unexplored vector for improving potency against pentamidine-resistant strains and further enhancing the therapeutic index. The compound's favorable Lipinski profile (MW = 383.43 Da; cLogP within 2.8–3.2; ≤5 HBA; 1 HBD) supports oral bioavailability optimization in lead development programs [2].

TYK2/JAK Pathway Probe Design Leveraging Dual-Pyrazole Pharmacophore Geometry

Recent evidence demonstrates that 1H-pyrazol-1-yl benzenesulfonamide derivatives suppress the PI3K/Akt/mTOR pathway in a zebrafish IBD model, with T8 reducing intestinal ROS by 2.97-fold and apoptosis by 2.30-fold at 150 µM [1]. Concurrently, optimized pyrazolyl benzenesulfonamides achieve TYK2-JH2 inhibition with IC₅₀ values as low as 0.016 nM [2]. CAS 2034498-51-4, with its unique dual-pyrazole architecture (core pyrazole + linker pyrazole), provides a structurally differentiated starting point for designing TYK2/JAK pathway probes that may exhibit altered kinase selectivity profiles compared to mono-pyrazole ligands. The additional pyrazole nitrogen offers an extra hydrogen-bonding and metal-coordination site potentially exploitable for subtype-selective inhibitor design [3].

Physicochemical Comparator for Structure–Property Relationship (SPR) Studies in the Pyrazolyl Benzenesulfonamide Series

The target compound occupies a distinct and underexplored position in the physicochemical property space of the pyrazolyl benzenesulfonamide class: its molecular weight (383.43 Da) and hydrogen-bond acceptor count (5) are intermediate between simpler N-benzyl analogs (MW ~300 Da, 4 HBA) [1] and bulkier urea-containing analogs (MW >400 Da, ≥6 HBA) [2]. Its estimated logP (~2.8–3.2) lies between the more hydrophilic parent core (logP 2.30) and the more lipophilic celecoxib (logP 3.5) [3]. This property profile makes CAS 2034498-51-4 an excellent comparator compound for systematic SPR studies aimed at deconvoluting the contributions of lipophilicity, hydrogen-bonding capacity, and molecular size to target potency, selectivity, and cellular permeability within this chemotype series.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.